

# structural elucidation of C<sub>26</sub>H<sub>16</sub>ClF<sub>3</sub>N<sub>2</sub>O<sub>4</sub> using NMR and mass spec

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## Compound of Interest

Compound Name: C<sub>26</sub>H<sub>16</sub>ClF<sub>3</sub>N<sub>2</sub>O<sub>4</sub>

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## Structural Elucidation of C<sub>26</sub>H<sub>16</sub>ClF<sub>3</sub>N<sub>2</sub>O<sub>4</sub>: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

**Core Focus:** This guide provides an in-depth, hypothetical case study on the structural elucidation of a novel heterocyclic compound, **C<sub>26</sub>H<sub>16</sub>ClF<sub>3</sub>N<sub>2</sub>O<sub>4</sub>**, designated as Compound-X. The process outlined herein integrates high-resolution mass spectrometry (HRMS) with a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments to derive the final chemical structure.

## Introduction

The determination of a new chemical entity's structure is a cornerstone of chemical and pharmaceutical research. The molecular formula **C<sub>26</sub>H<sub>16</sub>ClF<sub>3</sub>N<sub>2</sub>O<sub>4</sub>**, with a degree of unsaturation of 19, suggests a complex polycyclic aromatic system, typical of many modern drug candidates. The presence of chlorine, a trifluoromethyl group, and multiple heteroatoms (nitrogen and oxygen) points towards a synthetically designed molecule likely intended for biological activity. This guide details a systematic approach to elucidating the structure of such a complex molecule.

## Integrated Elucidation Workflow

The structural elucidation process follows a logical progression from determining the molecular formula to establishing the complete connectivity and stereochemistry of the molecule.

**Figure 1:** Overall workflow for structural elucidation.

## Mass Spectrometry (MS) Analysis

High-resolution mass spectrometry provides the molecular formula and key fragmentation data, offering the first pieces of the structural puzzle.

## High-Resolution Mass Spectrometry (HRMS)

HRMS analysis yielded the exact mass of the molecular ion, which is used to confirm the molecular formula.

Parameter	Observed Value	Calculated Value (C <sub>26</sub> H <sub>16</sub> ClF <sub>3</sub> N <sub>2</sub> O <sub>4</sub> )	Mass Error (ppm)
[M+H] <sup>+</sup>	553.0725	553.0728	-0.54
Isotopic Peak [M+H+2] <sup>+</sup>	Approx. 33% of [M+H] <sup>+</sup>	Expected for one Cl atom	-

The data confirms the molecular formula **C<sub>26</sub>H<sub>16</sub>ClF<sub>3</sub>N<sub>2</sub>O<sub>4</sub>**. The characteristic isotopic pattern for a single chlorine atom was observed.

## Tandem Mass Spectrometry (MS/MS)

Collision-induced dissociation (CID) of the parent ion [M+H]<sup>+</sup> produced several significant fragment ions.

m/z (Observed)	Proposed Formula	Description of Neutral Loss
412.0799	C <sub>20</sub> H <sub>12</sub> ClN <sub>2</sub> O <sub>3</sub> <sup>+</sup>	Loss of C <sub>6</sub> H <sub>4</sub> CF <sub>3</sub> (trifluoromethylphenyl group)
384.0851	C <sub>19</sub> H <sub>12</sub> ClNO <sub>3</sub> <sup>+</sup>	Loss of CONH (from amide cleavage)
280.0343	C <sub>17</sub> H <sub>9</sub> ClNO <sup>+</sup>	Loss of C <sub>7</sub> H <sub>4</sub> F <sub>3</sub> N <sub>2</sub> O (trifluoromethylphenyl amide)
139.0091	C <sub>7</sub> H <sub>4</sub> ClO <sup>+</sup>	4-chlorobenzoyl cation
111.0012	C <sub>6</sub> H <sub>4</sub> Cl <sup>+</sup>	4-chlorophenyl cation

The fragmentation pattern suggests the presence of distinct 4-chlorophenyl and N-(4-trifluoromethyl)phenyl substructures linked via amide or ester bonds.

**Figure 2:** Proposed MS/MS fragmentation pathway for Compound-X.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed connectivity of a molecule. For this analysis, a complete set of 1D and 2D NMR experiments were performed. The proposed structure based on this data is 2-(4-chlorophenyl)-8-hydroxy-7-methoxy-N-(4-(trifluoromethyl)phenyl)furo[3,2-c]quinoline-4-carboxamide.

### 1D NMR Data

<sup>1</sup>H NMR (500 MHz, DMSO-d<sub>6</sub>)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment (Proposed)
10.85	s	1H	-OH (H-O-C8)
10.50	s	1H	-NH (Amide)
8.50	d (J=8.5 Hz)	2H	H-2', H-6'
8.15	d (J=8.5 Hz)	2H	H-3'', H-5''
7.90	d (J=8.5 Hz)	2H	H-2'', H-6''
7.75	d (J=8.5 Hz)	2H	H-3', H-5'
7.60	s	1H	H-5 (Furoquinoline)
7.45	s	1H	H-9 (Furoquinoline)
7.20	s	1H	H-3 (Furoquinoline)

| 4.05 | s | 3H | -OCH<sub>3</sub> |

<sup>13</sup>C NMR (125 MHz, DMSO-d<sub>6</sub>)

Chemical Shift ( $\delta$ , ppm)	Assignment (Proposed)
164.5	C=O (Amide)
155.0 - 120.0	Aromatic & Heteroaromatic Carbons
125.7 (q, J=272 Hz)	-CF <sub>3</sub>

| 56.5 | -OCH<sub>3</sub> |

<sup>19</sup>F NMR (470 MHz, DMSO-d<sub>6</sub>)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Assignment (Proposed)
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| -61.5 | s | -CF<sub>3</sub> |

## 2D NMR Data Interpretation

- COSY ( $^1\text{H}$ - $^1\text{H}$  Correlation): The COSY spectrum revealed two distinct AA'BB' spin systems, corresponding to the 1,4-disubstituted chlorophenyl and trifluoromethylphenyl rings. Specifically, correlations were seen between 8.50/7.75 ppm and 8.15/7.90 ppm. No other significant spin systems were observed, indicating the remaining protons are isolated singlets or part of separate, non-coupled systems.[\[1\]](#)
- HSQC ( $^1\text{H}$ - $^{13}\text{C}$  One-Bond Correlation): The HSQC spectrum correlated each proton signal to its directly attached carbon, confirming the assignments of protonated aromatic carbons and the methoxy group.
- HMBC ( $^1\text{H}$ - $^{13}\text{C}$  Long-Range Correlation): The HMBC spectrum was critical for assembling the molecular fragments. Key correlations established the overall structure.[\[2\]](#)[\[3\]](#)


**Figure 3:** Key HMBC correlations confirming fragment connectivity.

### Key HMBC Insights:

- The amide proton (10.50 ppm) showed a correlation to the amide carbonyl carbon (164.5 ppm) and to the quaternary carbon of the trifluoromethylphenyl ring, confirming the N-(4-(trifluoromethyl)phenyl)acetamide moiety.
- The protons of the chlorophenyl ring (8.50 ppm) showed correlations to the C-2 carbon of the furoquinoline core, establishing its position.
- The H-5 proton (7.60 ppm) of the furoquinoline core showed a correlation to the C-4 carbon, which is part of the amide linkage, thus connecting the core to the amide group.

## Final Structure

Based on the comprehensive analysis of all spectroscopic data, the structure of Compound-X was determined to be 2-(4-chlorophenyl)-8-hydroxy-7-methoxy-N-(4-(trifluoromethyl)phenyl)furo[3,2-c]quinoline-4-carboxamide.

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(Note: An image of the final chemical structure would be placed here in a full whitepaper.)

## Experimental Protocols

### Mass Spectrometry

- Instrumentation: Agilent 6545 Q-TOF LC/MS system with a dual AJS ESI source.
- Ionization Mode: Positive ion electrospray (ESI+).
- Sample Preparation: The sample was dissolved in methanol to a concentration of 1 mg/mL and further diluted to 1 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.
- Acquisition Parameters:
  - Capillary Voltage: 3500 V
  - Fragmentor Voltage: 175 V
  - Gas Temperature: 325 °C
  - Mass Range: 100-1000 m/z
  - Acquisition Rate: 2 spectra/s
- MS/MS: For fragmentation analysis, the parent ion was isolated in the quadrupole and subjected to collision-induced dissociation (CID) with nitrogen gas, with collision energy ramped from 10 to 40 eV.

### NMR Spectroscopy

- Instrumentation: Bruker Avance III HD 500 MHz spectrometer equipped with a cryoprobe.
- Sample Preparation: Approximately 10 mg of the compound was dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).
- <sup>1</sup>H NMR:
  - Pulse Program: zg30
  - Number of Scans: 16

- Spectral Width: 20 ppm
- Acquisition Time: 3.28 s
- $^{13}\text{C}$  NMR:
  - Pulse Program: zgpg30 (proton decoupled)
  - Number of Scans: 1024
  - Spectral Width: 240 ppm
- $^{19}\text{F}$  NMR:
  - Pulse Program: zg30
  - Number of Scans: 64
  - Spectral Width: 200 ppm
- 2D NMR (COSY, HSQC, HMBC):
  - Standard Bruker pulse programs (cosygppqf, hsqcedetgpsisp2.2, hmbcgpplndqf) were used.
  - Data were acquired with 2048 points in the direct dimension (F2) and 256 increments in the indirect dimension (F1). The number of scans per increment was varied from 2 (COSY) to 8 (HSQC) and 16 (HMBC) to achieve adequate signal-to-noise.<sup>[1][2][3]</sup>

Disclaimer: This document is a hypothetical guide for educational purposes. The compound, data, and structure are illustrative of the elucidation process.

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